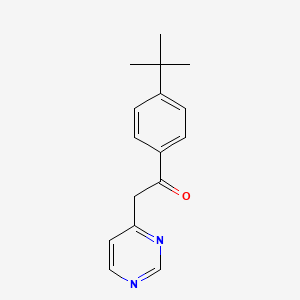

1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone

Description

BenchChem offers high-quality 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-16(2,3)13-6-4-12(5-7-13)15(19)10-14-8-9-17-11-18-14/h4-9,11H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXXUUNPFFILBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CC2=NC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375475 | |

| Record name | 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849021-29-0 | |

| Record name | 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-tert-butylphenyl)-2-(pyrimidin-4-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 1-(4-tert-butylphenyl)-2-(pyrimidin-4-yl)ethan-1-one, a molecule of interest in medicinal chemistry and drug discovery. The guide explores plausible synthetic routes, delving into the underlying chemical principles and providing detailed experimental protocols for the key transformations. The content is structured to offer both a conceptual understanding of the synthetic design and a practical framework for its implementation in a laboratory setting.

Introduction

The synthesis of heteroaromatic compounds is a cornerstone of modern medicinal chemistry. Among these, pyrimidine derivatives are of particular importance due to their prevalence in a wide array of biologically active molecules, including approved drugs. The target molecule, 1-(4-tert-butylphenyl)-2-(pyrimidin-4-yl)ethan-1-one, combines a substituted aromatic ketone with a pyrimidine moiety, representing a scaffold with potential for diverse biological activities. This guide will dissect the synthetic challenges and present scientifically sound approaches to its construction.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of the target molecule reveals two primary disconnection points, suggesting several forward synthetic strategies. The key challenge lies in the formation of the carbon-carbon bond between the carbonyl group and the methylene bridge attached to the pyrimidine ring.

Two primary synthetic routes are proposed:

-

Route 1: Alkylation of an Enolate. This approach involves the generation of an enolate from 4-tert-butylacetophenone and its subsequent reaction with an electrophilic pyrimidine derivative, such as 4-(halomethyl)pyrimidine. The success of this route hinges on the efficient and regioselective formation of the enolate and the availability of a suitable pyrimidine electrophile.

-

Route 2: Condensation followed by Reduction. This strategy utilizes a Claisen-Schmidt or Knoevenagel condensation between 4-tert-butylacetophenone and pyrimidine-4-carbaldehyde to form a chalcone intermediate.[1] Subsequent reduction of the α,β-unsaturated double bond would yield the target ethanone. This route is advantageous if the starting aldehyde is readily accessible.

This guide will focus on providing a detailed protocol for a plausible and adaptable synthetic approach based on the principles of enolate chemistry, a fundamental and widely applied strategy in organic synthesis.

Synthesis of Key Starting Materials

4-tert-Butylacetophenone

The synthesis of 4-tert-butylacetophenone is a classic example of a Friedel-Crafts acylation reaction.[2] This electrophilic aromatic substitution involves the reaction of tert-butylbenzene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Reaction Scheme:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| 4-Methylpyrimidine | 94.11 | 10.0 g | 1.0 eq |

| N-Chlorosuccinimide (NCS) | 133.53 | 1.1 - 1.3 eq | - |

| Azobisisobutyronitrile (AIBN) | 164.21 | catalytic | - |

| Carbon Tetrachloride | 153.82 | - | - |

Experimental Protocol:

-

In a round-bottom flask, dissolve 4-methylpyrimidine in a suitable solvent such as carbon tetrachloride.

-

Add N-chlorosuccinimide (NCS) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).

-

Reflux the mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to afford 4-(chloromethyl)pyrimidine.

Synthesis of 1-(4-tert-butylphenyl)-2-(pyrimidin-4-yl)ethan-1-one

The final step involves the coupling of the two key intermediates. This can be achieved through the alkylation of the enolate of 4-tert-butylacetophenone with 4-(chloromethyl)pyrimidine.

Reaction Scheme:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| 4-tert-Butylacetophenone | 176.25 | 1.0 eq | - |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 1.1 eq | - |

| 4-(Chloromethyl)pyrimidine | 128.56 | 1.0 eq | - |

| Tetrahydrofuran (THF), anhydrous | 72.11 | - | - |

Experimental Protocol:

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 4-tert-butylacetophenone (1.0 eq) in anhydrous THF to the suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete enolate formation.

-

Cool the reaction mixture back to 0 °C and add a solution of 4-(chloromethyl)pyrimidine (1.0 eq) in anhydrous THF dropwise.

-

Let the reaction mixture slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(4-tert-butylphenyl)-2-(pyrimidin-4-yl)ethan-1-one.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of all protons in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon environments.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) stretch.

Conclusion

This guide has outlined a robust and scientifically grounded synthetic pathway for the preparation of 1-(4-tert-butylphenyl)-2-(pyrimidin-4-yl)ethan-1-one. By providing a detailed, step-by-step protocol for the synthesis of the key starting materials and the final coupling reaction, this document serves as a valuable resource for researchers in the field of synthetic and medicinal chemistry. The described methodologies are based on well-established chemical principles and can be adapted for the synthesis of related analogues for further investigation in drug discovery programs.

References

-

Jadhav, S. D., & Singh, A. (2017). An oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines, whereas activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines. Organic Letters, 19(21), 5673–5676. [Link]

-

PrepChem. (n.d.). Synthesis of 4'-tert.butylacetophenone. Retrieved from [Link]

-

Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

- Patel, N. B., et al. (2011). Synthesis and antimicrobial activity of new pyrimidine based derivatives. Der Pharma Chemica, 3(6), 443-453.

-

Sasada, T., Kobayashi, F., Sakai, N., & Konakahara, T. (2009). A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate. Organic Letters, 11(10), 2161–2164. [Link]

- Barros, M. T., & Tomé, A. C. (2012). Knoevenagel Condensation. In Name Reactions in Heterocyclic Chemistry II (pp. 231-260). John Wiley & Sons, Inc.

-

PubChem. (n.d.). p-tert-Butylacetophenone. Retrieved from [Link]

-

Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone is a molecule of significant interest in medicinal chemistry, combining the structural features of a substituted aromatic ketone and a pyrimidine heterocycle. This guide provides a comprehensive overview of its chemical properties, including its structure, proposed synthesis, predicted physicochemical characteristics, and expected chemical reactivity. Furthermore, this document explores the potential biological significance of this compound by drawing parallels with structurally related molecules that have demonstrated notable pharmacological activities. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel pyrimidine-based compounds for drug discovery and development.

Introduction

The pyrimidine scaffold is a cornerstone in the architecture of biologically active molecules, most notably as a fundamental component of nucleobases in DNA and RNA.[1] The versatility of the pyrimidine ring system has led to its incorporation into a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The conjugation of a pyrimidine moiety with other pharmacophores, such as substituted aryl ketones, presents a compelling strategy for the development of novel chemical entities with unique biological profiles.

This technical guide focuses on 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone, a molecule that marries the pyrimidine core with a 4-tert-butylphenyl ketone group. This combination of functional groups suggests a rich chemical landscape for exploration and potential for interaction with biological targets. This document will systematically detail the known and predicted chemical properties of this compound, offering insights into its synthesis, reactivity, and potential applications in drug discovery.

Molecular Structure and Physicochemical Properties

The chemical structure of 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone is characterized by a central ethanone bridge linking a 4-tert-butylphenyl group at the carbonyl carbon and a pyrimidin-4-yl group at the α-carbon.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 849021-29-0 | [4] |

| Molecular Formula | C₁₆H₁₈N₂O | [4] |

| Molecular Weight | 254.33 g/mol | [4] |

| IUPAC Name | 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone | [4] |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)CC2=CN=CN=C2 | [4] |

| Predicted LogP | 3.1 - 3.5 | Prediction based on structural analogs |

| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | Prediction based on functional groups |

| Predicted Melting Point | Not available (expected to be a solid at room temperature) | - |

| Predicted Boiling Point | Not available | - |

Proposed Synthesis

Retrosynthetic Analysis

A retrosynthetic analysis suggests a disconnection at the C-C bond between the carbonyl group and the α-carbon, pointing towards a nucleophilic substitution reaction.

Caption: Retrosynthetic approach for the target molecule.

Proposed Synthetic Pathway

A feasible synthetic route involves the α-halogenation of 4'-tert-butylacetophenone followed by nucleophilic substitution with a pyrimidine-derived nucleophile.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Proposed):

Step 1: Synthesis of 2-bromo-1-(4-tert-butylphenyl)ethanone

-

Dissolve 4'-tert-butylacetophenone in glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid dropwise to the ketone solution with stirring.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the α-bromo ketone.

Step 2: Synthesis of 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone

-

Prepare a solution of 4-lithiopyrimidine in situ by treating 4-iodopyrimidine or 4-bromopyrimidine with a strong organolithium base (e.g., n-butyllithium) in an anhydrous aprotic solvent like THF at low temperature (-78 °C).

-

To this solution, add a solution of 2-bromo-1-(4-tert-butylphenyl)ethanone in THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound.

Chemical Reactivity

The reactivity of 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone is dictated by its key functional groups: the pyrimidine ring, the ketone carbonyl group, and the active methylene bridge.

Reactivity of the Pyrimidine Ring

The pyrimidine ring is a π-deficient heterocycle, which makes it susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions.[5] Conversely, electrophilic substitution is generally difficult but can occur at the 5-position under forcing conditions.[5] The nitrogen atoms of the pyrimidine ring are weakly basic.

Reactivity of the Ketone and α-Methylene Group

The carbonyl group can undergo typical ketone reactions, such as reduction to a secondary alcohol or reductive amination. The adjacent methylene protons are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for further functionalization at the α-position.

Caption: Key reactivity sites of the target molecule.

Predicted Spectral Properties

While experimental spectra are not available, the expected spectral data can be predicted based on the molecular structure.

Table 2: Predicted Spectral Data

| Spectrum | Predicted Key Signals |

| ¹H NMR | - Aromatic protons of the 4-tert-butylphenyl group (two doublets).- Protons of the pyrimidine ring (distinct signals).- A singlet for the methylene protons adjacent to the carbonyl and pyrimidine ring.- A singlet for the tert-butyl protons. |

| ¹³C NMR | - A signal for the carbonyl carbon (~190-200 ppm).- Signals for the aromatic and pyrimidine carbons.- A signal for the methylene carbon.- Signals for the tert-butyl carbons (quaternary and methyl). |

| IR | - A strong C=O stretching vibration (~1680-1700 cm⁻¹).- C-H stretching vibrations for aromatic and aliphatic protons.- C=N and C=C stretching vibrations from the pyrimidine and phenyl rings. |

| Mass Spec | - A molecular ion peak corresponding to the molecular weight (254.33 g/mol ).- Fragmentation patterns corresponding to the loss of the tert-butyl group, the pyrimidine ring, and other fragments. |

Potential Biological Activity and Applications

The biological activity of 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone has not been explicitly reported. However, the presence of the pyrimidine moiety suggests a high potential for pharmacological activity. Pyrimidine derivatives are known to exhibit a wide range of biological effects, including:

-

Anticancer Activity: Many pyrimidine-based compounds have shown potent anticancer activity by inhibiting various protein kinases and other enzymes involved in cell proliferation and survival.[2][6][7][8] The title compound could be investigated for its cytotoxic effects on various cancer cell lines.

-

Enzyme Inhibition: Pyrimidine derivatives have been identified as inhibitors of various enzymes, such as dihydroorotate dehydrogenase, glutathione reductase, and cyclooxygenases (COX).[3][5][9][10] The structural features of 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone make it a candidate for screening against a panel of therapeutically relevant enzymes.

-

Antimicrobial Activity: The pyrimidine nucleus is present in several antimicrobial agents. This compound could be evaluated for its efficacy against a range of bacterial and fungal strains.[3]

The 4-tert-butylphenyl group can enhance lipophilicity, which may improve cell membrane permeability and interaction with hydrophobic binding pockets in biological targets.

Workflow for Biological Evaluation

Caption: A proposed workflow for the biological evaluation of the title compound.

Conclusion

1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone is a molecule with significant potential for further investigation in the field of medicinal chemistry. This guide has provided a comprehensive overview of its chemical properties, including a plausible synthetic route and predicted reactivity and spectral characteristics. Based on the well-established biological importance of the pyrimidine scaffold, this compound represents a promising starting point for the development of novel therapeutic agents. Further experimental validation of its synthesis, characterization, and biological activity is warranted to fully elucidate its potential in drug discovery.

References

-

Chen, H. P., et al. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology, 37(5), 845-851. [Link]

-

Duran, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Advances in Biotechnology & Microbiology, 18(2). [Link]

-

Klimczak, A., et al. (2023). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules, 28(15), 5894. [Link]

-

Duran, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Juniper Publishers. [Link]

-

Talib, S. M., et al. (2025). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. ResearchGate. [Link]

- Sephton, M. A., et al. (2010).

-

Papanastasiou, I., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913. [Link]

-

Abdelgawad, M. A., et al. (2020). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 25(21), 5036. [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2017). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones and Their N-Alkylated Isomers: Synthesis and In Silico Studies. Molecules, 22(12), 2058. [Link]

-

Rashad, A. E., et al. (2008). Synthesis and Biological Evaluation of Certain α,β-Unsaturated Ketones and Their Corresponding Fused Pyridines as Antiviral and Cytotoxic Agents. Journal of Medicinal Chemistry, 51(12), 3624-3630. [Link]

-

Al-Ghorbani, M., et al. (2021). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 33(5), 101463. [Link]

-

Papanastasiou, I., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]

-

Bakunov, S. A., et al. (2019). An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][2][3][9]triazin-6(2H)-ones and Their Antibacterial Activity. Molecules, 24(18), 3290. [Link]

-

Varela-Ramírez, A., et al. (2019). Synthesis and Evaluation of Pyrimidine Steroids as Antiproliferative Agents. Molecules, 24(20), 3698. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

-

Ma, X., et al. (2022). Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Bioorganic & Medicinal Chemistry, 74, 117052. [Link]

-

Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

-

Deveshegowda, S. N., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2848. [Link]

-

PubChem. (n.d.). 4-(4-Tert-butylphenyl)-1,4-oxathian-4-ium. [Link]

-

YouTube. (2021). PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. [Link]

- Gelman, D., et al. (n.d.).

-

Canto, R. F. S., et al. (2018). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 23(11), 2919. [Link]

-

ResearchGate. (n.d.). Reduction of pyrimidine 23 and 53, oxidation of pyrimidine with different oxidizing agents 54-60, and inverse Diels-Alder reaction of pyrimidine 61-63. [Link]

-

SpectraBase. (n.d.). Ethanone, 1-(4-tert-butylphenyl)-2-[(3-nitrophenyl)amino]- - Optional[13C NMR]. [Link]

-

PubChem. (n.d.). 1-(2-Amino-4-tert-butylphenyl)ethanone. [Link]

-

PubChem. (n.d.). N-(4-tert-butylphenyl)-N-[(1R)-2-(oxan-4-ylamino)-2-oxo-1-pyridin-3-ylethyl]propanamide. [Link]

-

O'Donovan, D. H., et al. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega, 3(8), 10479-10486. [Link]

-

National Center for Biotechnology Information. (n.d.). (4-tert-Butylphenyl)acetic acid. PubChem. [Link]

-

Sytnik, K. M., et al. (2020). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Molecules, 25(17), 3824. [Link]

- Google Patents. (n.d.). CN102786479A - Preparation method of 4-hydroxy-substituted pyrimidine compound.

-

El-Kattan, Y., et al. (1995). Synthesis and in vitro evaluation of some modified 4-thiopyrimidine nucleosides for prevention or reversal of AIDS-associated neurological disorders. Journal of Medicinal Chemistry, 38(21), 4292-4298. [Link]

-

Journal of the Chemical Society C: Organic. (1969). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. [Link]

-

NIST. (n.d.). Ethanone, 1-(4-methylphenyl)-. NIST WebBook. [Link]

-

The Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]

-

Corum, M. A., et al. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications, 53(12), 2020-2023. [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of a pure active compound (2, 4 DTBP). [Link]

-

Lopes, M. C., et al. (2007). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 834-836, 337-347. [Link]

-

ResearchGate. (n.d.). Figure S3. 1 H NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone CAS number 849021-29-0

An In-Depth Technical Guide to the Synthesis, Characterization, and Evaluation of Novel Pyrimidine-Based Compounds: A Case Study of 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents. It outlines a systematic workflow for the synthesis, structural elucidation, and biological evaluation of new chemical entities, using 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone (CAS Number: 849021-29-0) as a representative model compound. While specific experimental data for this molecule is not extensively published, this guide provides a robust, scientifically grounded framework for its investigation, leveraging established methodologies in medicinal chemistry.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a quintessential "privileged scaffold" in medicinal chemistry.[1] As a fundamental component of nucleobases like cytosine, thymine, and uracil, it is inherently recognized by biological systems. This biocompatibility, combined with its versatile chemical reactivity, has made the pyrimidine nucleus a cornerstone for the development of a multitude of therapeutic agents.[1] Synthetic modifications to the pyrimidine core have yielded drugs with a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

This guide uses 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone as a case study to illustrate a complete research workflow, from initial synthesis to preliminary biological assessment.

Proposed Synthesis and Structural Characterization

A logical and efficient synthesis of 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone can be envisioned through a Claisen condensation reaction, a classic and reliable method for forming carbon-carbon bonds to create β-keto esters or related structures.[4][5] This approach involves the reaction of an ester with another carbonyl compound in the presence of a strong base.[6]

For our target molecule, a plausible route involves the condensation of a 4-tert-butylphenyl ester with an activated methylpyrimidine species.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

This protocol describes a hypothetical, yet chemically sound, procedure for the synthesis of 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone.

Materials:

-

Methyl 4-tert-butylbenzoate

-

4-Methylpyrimidine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Preparation: To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (1.1 equivalents). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time.

-

Reaction Setup: Suspend the washed NaH in 50 mL of anhydrous THF. To this suspension, add 4-methylpyrimidine (1.2 equivalents) dropwise at 0 °C (ice bath). Allow the mixture to stir for 30 minutes at this temperature.

-

Condensation: Add a solution of methyl 4-tert-butylbenzoate (1.0 equivalent) in 20 mL of anhydrous THF to the reaction mixture dropwise over 15 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water. Acidify the mixture to a pH of ~5-6 with 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone.

Structural Characterization

Confirmation of the synthesized compound's identity and purity is critical. A combination of spectroscopic and chromatographic methods would be employed.

| Technique | Purpose | Expected Observations for 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone |

| ¹H NMR | Structural confirmation and proton environment analysis. | Signals corresponding to the tert-butyl group (~1.3 ppm, singlet, 9H), methylene protons (~4.3 ppm, singlet, 2H), aromatic protons on the phenyl ring (~7.5 and 8.0 ppm, doublets, 4H), and pyrimidine protons (~7.4, 8.8, and 9.2 ppm).[7] |

| ¹³C NMR | Carbon skeleton confirmation. | Resonances for the tert-butyl carbons, the methylene carbon, aromatic and pyrimidine carbons, and the ketone carbonyl carbon (~195 ppm).[7] |

| Mass Spec (ESI-MS) | Molecular weight determination. | A peak corresponding to the molecular ion [M+H]⁺ at m/z 267.15.[8] |

| HPLC | Purity assessment. | A single major peak, indicating >95% purity.[9] |

Biological Evaluation: A Kinase Inhibitor Hypothesis

The pyrimidine scaffold is a well-established "hinge-binding" motif found in many kinase inhibitors, where it mimics the purine ring of ATP to competitively inhibit enzyme activity.[10] Given this precedent, a primary hypothesis is that 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone may function as a kinase inhibitor. A key pathway often dysregulated in cancer is the PI3K/AKT/mTOR signaling cascade, which controls cell growth, proliferation, and survival.[1] Therefore, a logical first step is to screen the compound against kinases in this pathway.

Caption: The PI3K/AKT/mTOR signaling pathway, a potential target.

In Vitro Kinase Inhibition Assay Protocol

This protocol outlines a general method to determine if the compound directly inhibits a target kinase (e.g., PI3K or AKT).[11][12]

Materials:

-

Recombinant human kinase (e.g., PI3Kα)

-

Kinase-specific substrate (e.g., a peptide)

-

Test Compound (dissolved in DMSO)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a series of dilutions of the test compound in DMSO, typically starting from 10 mM. Then, make intermediate dilutions in the kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add the kinase enzyme to each well.

-

Compound Addition: Add the diluted test compound to the wells. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control (background).

-

Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of product (or remaining ATP) using a suitable detection reagent, following the manufacturer's protocol.

-

Data Analysis: Measure luminescence or fluorescence using a microplate reader. Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell Viability (MTT) Assay Protocol

To determine the effect of the compound on cancer cell proliferation and viability, a colorimetric assay such as the MTT assay is standard.[13] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[14][15]

Materials:

-

Human cancer cell line (e.g., MCF-7 breast cancer cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test Compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Plate the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubation: Incubate the cells with the compound for a set period, typically 48 or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (blank wells). Calculate the percent viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to determine the IC₅₀ value.

| Cell Line | Hypothetical IC₅₀ (µM) |

| MCF-7 (Breast Cancer) | 5.2 |

| A549 (Lung Cancer) | 8.9 |

| HCT116 (Colon Cancer) | 6.5 |

Conclusion and Future Directions

This guide provides a comprehensive, albeit hypothetical, framework for the systematic investigation of a novel pyrimidine derivative, 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone. The outlined workflow, from a plausible chemical synthesis and rigorous characterization to targeted biological evaluation, represents a standard and logical progression in the early stages of drug discovery.

Should the hypothetical data prove promising (e.g., potent and selective kinase inhibition coupled with significant cancer cell cytotoxicity), subsequent steps would involve lead optimization through structure-activity relationship (SAR) studies, further elucidation of the mechanism of action, and eventual progression to in vivo animal models to assess efficacy and safety. This structured approach, grounded in established scientific principles, is essential for the successful development of new and effective therapeutic agents.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. actascientific.com [actascientific.com]

- 3. Synthesis and biological evaluation of some novel polysubstituted pyrimidine derivatives as potential antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Claisen condensation - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. In vitro kinase assay [protocols.io]

- 13. atcc.org [atcc.org]

- 14. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Spectroscopic Characterization of 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of the compound 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone . Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical underpinnings and practical methodologies for obtaining and interpreting key spectroscopic data. While experimental spectra for this specific molecule are not publicly available, this guide presents a robust, predicted spectroscopic profile based on established principles and data from analogous structures. This predictive analysis serves as a valuable reference for compound verification, quality control, and further research endeavors.

Molecular Structure and Spectroscopic Overview

1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone (Molecular Formula: C₁₆H₁₈N₂O, Molecular Weight: 254.33 g/mol ) is a ketone derivative featuring a para-substituted tert-butylphenyl group and a pyrimidine ring.[1][2] The structural features of this molecule, including aromatic rings, a carbonyl group, and heteroatoms, give rise to a distinct spectroscopic fingerprint. A thorough analysis using a suite of spectroscopic techniques is essential for unambiguous identification and characterization.

This guide will systematically detail the predicted data and experimental protocols for the following techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

-

Mass Spectrometry (MS)

-

Infrared (IR) Spectroscopy

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone is expected to exhibit distinct signals corresponding to each unique proton environment. The predicted chemical shifts (δ) in parts per million (ppm) are based on the analysis of similar structural motifs, such as 4-tert-butylphenol and pyrimidine derivatives.[3][4]

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| tert-butyl protons | ~1.35 | Singlet (s) | 9H | -(CH₃)₃ |

| Methylene protons | ~4.50 | Singlet (s) | 2H | -CO-CH₂- |

| Pyrimidine C5-H | ~7.50 | Doublet of doublets (dd) | 1H | Pyrimidine ring proton |

| Aromatic protons | ~7.60 | Doublet (d) | 2H | Protons ortho to tert-butyl group |

| Aromatic protons | ~8.00 | Doublet (d) | 2H | Protons ortho to carbonyl group |

| Pyrimidine C6-H | ~8.80 | Doublet (d) | 1H | Pyrimidine ring proton |

| Pyrimidine C2-H | ~9.20 | Singlet (s) | 1H | Pyrimidine ring proton |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronegativity of neighboring atoms and the aromaticity of the rings.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| tert-butyl methyl carbons | ~31.0 | -C(CH₃)₃ |

| tert-butyl quaternary carbon | ~35.0 | -C(CH₃)₃ |

| Methylene carbon | ~48.0 | -CO-CH₂- |

| Aromatic C-H (ortho to t-Bu) | ~126.0 | Aromatic CH |

| Aromatic C-H (ortho to CO) | ~129.0 | Aromatic CH |

| Aromatic C-ipso (t-Bu) | ~132.0 | Aromatic C |

| Pyrimidine C5 | ~122.0 | Pyrimidine CH |

| Pyrimidine C2 | ~158.0 | Pyrimidine CH |

| Pyrimidine C6 | ~159.0 | Pyrimidine CH |

| Pyrimidine C4 | ~165.0 | Pyrimidine C |

| Aromatic C-ipso (CO) | ~155.0 | Aromatic C |

| Carbonyl carbon | ~195.0 | C=O |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum and Fragmentation

For 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone, electrospray ionization (ESI) in positive ion mode is a suitable technique. The protonated molecule [M+H]⁺ is expected at a mass-to-charge ratio (m/z) of 255.15. High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.

The fragmentation of the molecule under collision-induced dissociation (CID) is predicted to occur at the weakest bonds, primarily the C-C bond between the carbonyl group and the methylene bridge. The major predicted fragments are:

| Predicted m/z | Fragment Ion | Neutral Loss |

| 255.15 | [C₁₆H₁₉N₂O]⁺ | - |

| 147.12 | [C₁₁H₁₅O]⁺ | C₅H₄N₂ |

| 105.07 | [C₇H₅O]⁺ | C₄H₁₀, C₅H₄N₂ |

| 93.07 | [C₅H₅N₂]⁺ | C₁₁H₁₄O |

The fragmentation is expected to be initiated by the cleavage of the bond between the carbonyl carbon and the methylene carbon, leading to the formation of the stable 4-tert-butylbenzoyl cation (m/z 147) or the pyrimidin-4-ylmethyl radical.

Caption: Predicted major fragmentation pathway for 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone in positive ion MS/MS.

Experimental Protocol for Mass Spectrometry

The following protocol outlines a general procedure for LC-MS analysis.

Caption: General workflow for LC-MS/MS analysis.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent technique for identifying the functional groups present in a compound.

Predicted Infrared Spectrum

The IR spectrum of 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone is expected to show characteristic absorption bands for its functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic and Pyrimidine C-H |

| 2960-2870 | C-H stretch | Aliphatic (tert-butyl and methylene) |

| ~1685 | C=O stretch | Aryl ketone |

| 1600-1450 | C=C and C=N stretch | Aromatic and Pyrimidine rings |

| ~1270 | C-C stretch | tert-butyl group |

The most prominent peak is expected to be the strong absorption from the carbonyl (C=O) group of the ketone, typically appearing around 1685 cm⁻¹. The presence of both aromatic and aliphatic C-H stretching vibrations will also be a key feature. The complex fingerprint region (below 1500 cm⁻¹) will contain numerous bands related to the vibrations of the entire molecular skeleton.[5][6][7]

Experimental Protocol for IR Spectroscopy

A common and straightforward method for analyzing solid samples is using an ATR-FTIR spectrometer.

Caption: Workflow for acquiring an IR spectrum using an ATR-FTIR spectrometer.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds containing chromophores, such as aromatic rings and conjugated systems.

Predicted UV-Vis Spectrum

1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone contains several chromophores: the substituted benzene ring, the pyrimidine ring, and the carbonyl group. These are expected to give rise to two main absorption bands.

-

π → π* transitions: These are typically strong absorptions and are expected to occur at shorter wavelengths (around 250-280 nm) due to the electronic excitations within the aromatic and pyrimidine rings.

-

n → π* transitions: This is a weaker absorption band resulting from the excitation of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital. This transition is expected at a longer wavelength, likely in the range of 300-330 nm.[8][9][10]

The exact position and intensity of these bands can be influenced by the solvent used for the analysis.

Experimental Protocol for UV-Vis Spectroscopy

The following protocol describes the standard procedure for obtaining a UV-Vis spectrum of a compound in solution.

Caption: Standard workflow for UV-Vis spectroscopic analysis.

Conclusion

This technical guide has provided a detailed, predictive spectroscopic profile for 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone, covering ¹H and ¹³C NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy. The presented data, derived from the analysis of analogous structures and fundamental spectroscopic principles, offers a solid foundation for the identification and characterization of this compound. The included experimental protocols are designed to ensure the acquisition of high-quality, reproducible data. It is the author's hope that this guide will serve as a valuable resource for researchers in their efforts to synthesize, purify, and characterize this and related molecules.

References

-

Fluorochem. 1-(4-tert-Butylphenyl)-2-pyrimidin-4-yl ethanone.

-

Ibrahim, M.N. Synthesis and Characterization of Some Pyrimidinone Derivatives. Oriental Journal of Chemistry.

-

Sinfoo Biotech. 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone.

-

SpectraBase. (1R)-1-(4-Tert-butylphenyl)ethan-1-amine, N-acetyl- - Optional[13C NMR].

-

PubChem. 4-(4-Tert-butylphenyl)-1,4-oxathian-4-ium. National Center for Biotechnology Information.

-

ChemicalBook. 4-TERT-BUTYLPYRIDINE(3978-81-2) 1H NMR spectrum.

-

NIST. Aniline, n-tert-butyl-4-tert-butyl-. NIST Chemistry WebBook.

-

Organic Chemistry Tutor. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube.

-

Der Pharma Chemica. Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 4,6-Disubstituted Pyrimidine-2-One Derivatives.

-

PubMed. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. National Center for Biotechnology Information.

-

Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls.

-

ResearchGate. How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds.

-

ResearchGate. UV‐vis absorption (a) and fluorescence (b) spectrum of....

-

ResearchGate. UV-VIS spectrum of 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)....

-

ScienceDirect. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.

-

PubChem. 1-(3,4-Dihydroxyphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)ethanone. National Center for Biotechnology Information.

-

National Institutes of Health. Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure.

-

ResearchGate. (PDF) Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones....

-

NIST. 4-tert-Butylphenol, TMS derivative. NIST Chemistry WebBook.

-

ResearchGate. UV-Vis spectra of 1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one.

-

ResearchGate. Figure S3. 1 H NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b)..

-

ResearchGate. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.

-

NIST. Ethanone, 1-(4-ethylphenyl)-. NIST Chemistry WebBook.

-

ChemicalBook. 4-tert-Butylphenol(98-54-4) 1H NMR spectrum.

-

ChemicalBook. 4-tert-Butylphenyl Salicylate(87-18-3) 1H NMR spectrum.

-

GovInfo. EPA/NIH Mass Spectral Data Base.

-

ResearchGate. (PDF) tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate.

-

BenchChem. Application Note: Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)acetamide Fragmentation.

-

PubChem. 4-tert-Butylpyridine. National Center for Biotechnology Information.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone,(CAS# )|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. 4-tert-Butylphenol(98-54-4) 1H NMR spectrum [chemicalbook.com]

- 4. 4-tert-Butylphenyl Salicylate(87-18-3) 1H NMR spectrum [chemicalbook.com]

- 5. m.youtube.com [m.youtube.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific mechanistic studies on 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone are not publicly available. This guide, therefore, presents a series of well-reasoned, putative mechanisms of action based on the extensive research conducted on structurally related pyrimidine derivatives. The experimental protocols detailed herein are proposed as a robust framework for the systematic investigation of this compound.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1] Its prevalence in natural nucleic acids (cytosine, thymine, and uracil) has made it a privileged structure in the design of molecules that interact with fundamental biological processes.[2] Pyrimidine derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] This guide focuses on the compound 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone, a molecule of interest due to its structural features that suggest potential bioactivity. Lacking direct experimental evidence, this document will construct a theoretical framework for its mechanism of action, drawing parallels from established findings on analogous compounds and proposing a comprehensive strategy for its empirical validation.

Molecular Profile of 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone

| Identifier | Value |

| IUPAC Name | 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone |

| CAS Number | 849021-29-0[5] |

| Molecular Formula | C16H18N2O[5] |

| Molecular Weight | 254.33 g/mol |

| Structure |

The structure features a pyrimidine ring, a known pharmacophore, linked to a substituted phenyl ring via an ethanone bridge. The tert-butyl group on the phenyl ring is a bulky, lipophilic moiety that can influence binding affinity and selectivity for a biological target.

Part 1: Postulated Mechanisms of Action

Based on the extensive literature on pyrimidine derivatives, we propose three primary putative mechanisms of action for 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone:

-

Inhibition of Protein Kinases: The pyrimidine core is a common feature in many kinase inhibitors.[6] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[7]

-

Induction of Apoptosis: Many cytotoxic pyrimidine analogs exert their anticancer effects by triggering programmed cell death.[2]

-

Modulation of Inflammatory Pathways: Certain pyrimidine derivatives have demonstrated anti-inflammatory and antioxidant properties, often through the inhibition of enzymes like cyclooxygenase (COX).[4][8]

Putative Kinase Inhibition

The structural similarity of the pyrimidine core to the adenine base of ATP makes it an ideal scaffold for designing competitive kinase inhibitors that bind to the ATP-binding pocket of these enzymes.[9] Several pyrimidine-based drugs, such as Imatinib and Gefitinib, function through this mechanism.[10] We hypothesize that 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone could act as an inhibitor of one or more protein kinases, such as Epidermal Growth Factor Receptor (EGFR) or other tyrosine kinases frequently implicated in cancer.[11]

Caption: Putative inhibition of an RTK signaling pathway.

Postulated Induction of Apoptosis

Apoptosis is a critical process for removing damaged or unwanted cells. Cancer cells often evade apoptosis, leading to uncontrolled proliferation. Pyrimidine derivatives have been shown to induce apoptosis through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.[12]

Caption: Hypothetical intrinsic apoptosis pathway activation.

Part 2: A Framework for Experimental Validation

To elucidate the true mechanism of action of 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone, a systematic, multi-tiered experimental approach is necessary.

In Vitro Assays

The initial step is to determine the compound's effect on cell viability across a panel of cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, PC3 prostate cancer) and a non-cancerous control cell line (e.g., MRC-5 normal lung fibroblasts).[13]

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

If the compound shows significant cytotoxicity, the next step is to screen it against a panel of protein kinases.[7]

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Reaction Setup: In a 96-well plate, combine the purified kinase, a specific peptide substrate, and the test compound at various concentrations.[9]

-

Reaction Initiation: Add ATP to start the kinase reaction and incubate at 30°C for a specified time (e.g., 30 minutes).[14]

-

Detection: Stop the reaction and quantify the phosphorylated substrate using a suitable method (e.g., ELISA, fluorescence, or luminescence-based assays).[14]

-

Data Analysis: Determine the IC50 value for kinase inhibition.

To determine if the compound's cytotoxic effects are due to cell cycle arrest, flow cytometry with propidium iodide (PI) staining can be employed.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at 4°C.[15]

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.[16]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]

To confirm if the compound induces apoptosis, an Annexin V/PI dual staining assay can be performed.

Experimental Protocol: Annexin V/PI Apoptosis Assay

-

Cell Treatment: Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19]

In Vivo Models

Should the in vitro data be promising, in vivo studies using animal models are the next logical step to assess efficacy and safety.[20]

Experimental Workflow: Xenograft Mouse Model

Caption: Workflow for an in vivo xenograft model.

Conclusion

While the precise mechanism of action for 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone remains to be elucidated, its chemical structure strongly suggests potential as a modulator of key cellular pathways, particularly those involved in cancer progression. The proposed mechanisms of kinase inhibition and apoptosis induction, based on the well-documented activities of pyrimidine derivatives, provide a solid foundation for future research. The experimental framework outlined in this guide offers a comprehensive and systematic approach to rigorously test these hypotheses and uncover the therapeutic potential of this compound.

References

-

Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]

-

Flow Cytometry Core Facility. Cell Cycle Tutorial Contents. [Link]

-

Wikipedia. Cell cycle analysis. [Link]

-

Sławiński, J., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. [Link]

-

Li, Y., et al. (2025). Pyrimidine hybrids with in vivo anticancer therapeutic potential. Expert Opinion on Therapeutic Patents, 35(6), 521-542. [Link]

-

Abdelgawad, M. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4938. [Link]

-

Geronikaki, A., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Antioxidants, 10(11), 1693. [Link]

-

Al-Ostoot, F. H., et al. (2022). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. Scientific Reports, 12(1), 1-17. [Link]

-

Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. Bentham Science Publishers. [Link]

-

Li, Y., et al. (2025). Pyrimidine hybrids with in vivo anticancer therapeutic potential. Taylor & Francis Online. [Link]

-

Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11947-11957. [Link]

-

ResearchGate. (a) Pyrimidine containing compounds as anticancer agents; (b) indole.... [Link]

-

Karpińska, E., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2091. [Link]

-

Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

-

DeNovix. Apoptosis Assay Protocol | Technical Note 244. [Link]

-

SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

-

Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

-

ResearchGate. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method | Request PDF. [Link]

-

Der Pharma Chemica. Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 4,6-Disubstituted Pyrimidine-2-One Derivatives. [Link]

-

MDPI. Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. [Link]

-

PubMed. Discovery of a novel class anti-proliferative agents and potential inhibitors of EGFR tyrosine kinases based on 4-anilinotetrahydropyrido[4,3-d]pyrimidine scaffold: Design, synthesis and biological evaluations. [Link]

-

ResearchGate. Synthesis of Fluorescent 1-(3-Amino-4-(4-(tert-butyl)phenyl)−6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one: Crystal Structure, Fluorescence Behavior, Antimicrobial and Antioxidant Studies. [Link]

-

PubMed. Synthesis and Biological Characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and Analogues as Potential Atypical Antipsychotic Agents. [Link]

-

PubMed. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. [Link]

-

PubMed. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. [Link]

-

PubMed. Discovery of 3H-benzo[16][21]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. [Link]

-

MDPI. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidine hybrids with in vivo anticancer therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. reactionbiology.com [reactionbiology.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Discovery of a novel class anti-proliferative agents and potential inhibitors of EGFR tyrosine kinases based on 4-anilinotetrahydropyrido[4,3-d]pyrimidine scaffold: Design, synthesis and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eurekaselect.com [eurekaselect.com]

- 12. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. assaygenie.com [assaygenie.com]

- 16. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 17. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 18. scispace.com [scispace.com]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Pyrimidin-4-ylethanone Derivatives

Executive Summary: The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, integral to the structure of nucleic acids and a plethora of therapeutic agents.[1][2][3] The derivatization of this core, particularly into pyrimidin-4-ylethanone structures, has unlocked a significant portfolio of biological activities. These derivatives have emerged as potent agents in oncology, infectious disease, and inflammatory conditions.[4] This guide provides a comprehensive technical overview of the primary biological activities of pyrimidin-4-ylethanone derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. It is intended for researchers, scientists, and professionals in the field of drug development.

The Pyrimidin-4-ylethanone Scaffold: A Privileged Structure in Drug Discovery

The pyrimidine ring is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.[2][3] Its derivatives are of immense interest due to their diverse pharmacological potential.[1][5] The addition of an ethanone group at the 4-position creates a versatile chemical entity, the pyrimidin-4-ylethanone core, which serves as a key building block for a wide array of biologically active molecules. This scaffold's value lies in its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and pi-stacking, making it an excellent starting point for the design of targeted therapies.

Key Biological Activities and Therapeutic Applications

Research has demonstrated that pyrimidin-4-ylethanone derivatives exhibit a broad spectrum of biological activities, most notably in the areas of cancer, microbial infections, and inflammation.[2][4]

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and pyrimidine derivatives have shown considerable promise.[4]

2.1.1 Mechanism of Action: Kinase Inhibition

A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, certain 4,6-diaryl-2-pyrimidinamine derivatives have been synthesized to concurrently antagonize the estrogen receptor (ER) and inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis.[6] Similarly, N-(pyridin-3-yl)pyrimidin-4-amine analogs have been developed as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a critical enzyme in cell cycle progression.[7] The inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.[7]

Furthermore, some derivatives have shown potent activity against mutated forms of kinases, such as in non-small cell lung cancer (NSCLC), where 2-arylamino-4-(piperidin-4-yloxy)pyrimidines were designed as covalent inhibitors of EGFRT790M/L858R.[8] The pyrido[2,3-d]pyrimidin-4(3H)-one series of compounds has also been designed with the pharmacophoric features of EGFR inhibitors.[9]

Below is a conceptual diagram illustrating a simplified kinase inhibition pathway.

Caption: Simplified pathway of kinase inhibition by pyrimidin-4-ylethanone derivatives.

2.1.2 Structure-Activity Relationship (SAR) Insights

The anticancer potency of these derivatives is highly dependent on their substitution patterns. For example, in a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, the presence of an electron-donating methoxy (OCH3) group at the 4-position was found to be beneficial for activity against the PC-3 prostate cancer cell line.[9] Expansion of the core scaffold into tetracyclic derivatives also showed a positive impact on anticancer activity.[9] Conversely, the introduction of a triazolyl group led to a significant decrease in activity.[9]

Table 1: Anticancer Activity of Selected Pyrimidine Derivatives

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25) | MiaPaCa-2 (Pancreatic) | 1.95 | [10] |

| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative (8d) | A-549 (Lung) | 7.23 | [9] |

| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative (8d) | PC-3 (Prostate) | 7.12 | [9] |

| N-(pyridin-3-yl)pyrimidin-4-amine derivative (7l) | MV4-11 (Leukemia) | 0.83 | [7] |

| N-(pyridin-3-yl)pyrimidin-4-amine derivative (7l) | HT-29 (Colon) | 2.12 | [7] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents.[4] Pyrimidine derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal properties.[4][11]

2.2.1 Spectrum of Activity

Various synthesized pyrimidinone derivatives have been screened against a panel of microbes. For example, arylidene hydrazinyl derivatives of pyrido[2,3-d]pyrimidin-4-one were tested against Gram-positive bacteria (Staphylococcus aureus, Bacillus cereus), Gram-negative bacteria (Escherichia coli, Salmonella typhi), and the fungus Candida albicans.[12] Other studies have shown that certain pyrimidinone and oxazinone derivatives possess potent antibacterial and antifungal bioactivity, in some cases comparable to reference drugs like streptomycin.[13][14]

2.2.2 Proposed Mechanisms

While the exact mechanisms are diverse and compound-specific, they often involve the inhibition of essential microbial enzymes or disruption of cellular processes. The structural similarity of the pyrimidine core to the nucleobases of DNA and RNA suggests that these compounds could interfere with nucleic acid synthesis.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Pyrimidine derivatives have been investigated as anti-inflammatory agents, with some showing superior activity to conventional drugs like ibuprofen.[4]

2.3.1 Mechanism of Action: COX Inhibition

A key target in inflammation is the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2.[15] Selective inhibition of COX-2 is a desirable therapeutic strategy as it is primarily involved in the inflammatory response, while COX-1 has homeostatic functions. Certain pyrimidine derivatives have been identified as highly selective COX-2 inhibitors, with potency comparable to the established drug meloxicam.[15][16] These compounds also demonstrated an ability to reduce levels of reactive oxygen species (ROS), indicating antioxidant properties that can contribute to their anti-inflammatory effects.[16]

Experimental Protocols for Biological Evaluation

The assessment of the biological activity of newly synthesized compounds requires robust and validated experimental protocols.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is a colorimetric method for assessing cell viability and is commonly used to determine the cytotoxic potential of anticancer compounds.

Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT in vitro cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution: Perform serial twofold dilutions of the pyrimidine derivatives in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe + broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Future Directions and Conclusion

The pyrimidin-4-ylethanone scaffold remains a highly valuable and versatile platform in medicinal chemistry. The diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, underscore its therapeutic potential.[2][4] Future research will likely focus on several key areas:

-

Target Selectivity: Designing derivatives with higher selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.

-

Overcoming Resistance: Developing compounds that are effective against drug-resistant cancer cell lines and microbial strains.[17]

-

Hybrid Molecules: Combining the pyrimidine scaffold with other pharmacophores to create hybrid molecules with synergistic or multi-target activities.[18]

-

Pharmacokinetic Optimization: Modifying the core structure to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

References

- Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. (Source: PubMed Central)

- Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (Source: PubMed)

- Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). (Source: NIH)

- Synthesis of arylidene hydrazinylpyrido[2,3-d]pyrimidin-4-ones as potent anti-microbial agents. (Source: NIH)